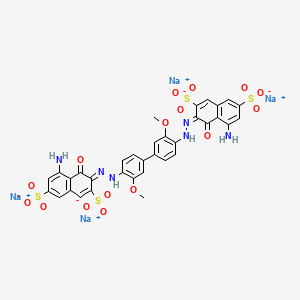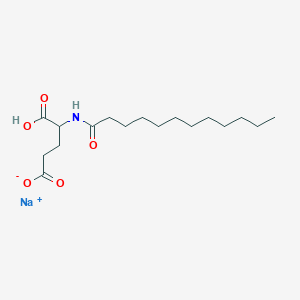
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
The preparation of sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate involves specific synthetic routes and reaction conditions. One common method includes the use of dichloromethane and methanol as solvents, along with hydroxypropyl methylcellulose and pluronic F-127. The mixture is then subjected to supercritical fluid crystallization, which helps in obtaining the compound with desired properties .
Análisis De Reacciones Químicas
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include imidazole and phosgene. For instance, the reaction of phosgene with imidazole under anhydrous conditions results in the formation of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the coupling of amino acids for peptide synthesis. In biology, it plays a role in the structural annotation of bioactive metabolites and lipids. In medicine, it is utilized in the development of new drugs and therapeutic agents. Additionally, it has industrial applications in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen by binding to distinct sites on the molecule. This interaction prevents the conversion of plasminogen to plasmin, thereby exerting its effects .
Comparación Con Compuestos Similares
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate can be compared with other similar compounds, such as carbonyldiimidazole and tranexamic acid. While these compounds share some similarities in their chemical structure and properties, this compound is unique in its specific applications and mechanisms of action.
Propiedades
IUPAC Name |
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUXJGIDSGWDN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30NNaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
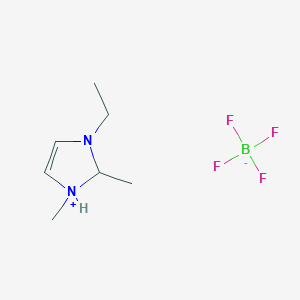
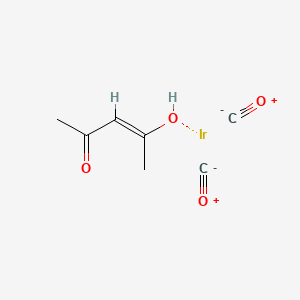
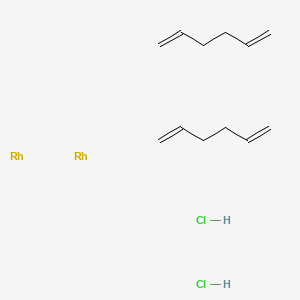
![(6E)-6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8192991.png)
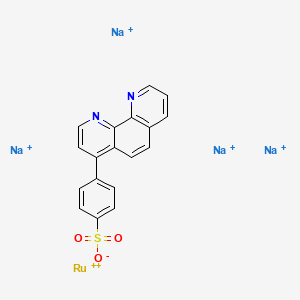
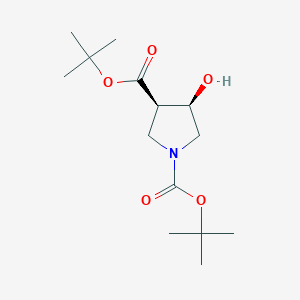
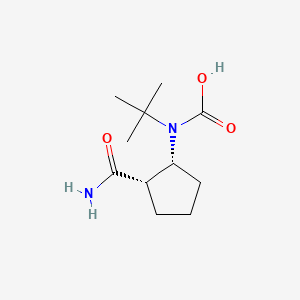
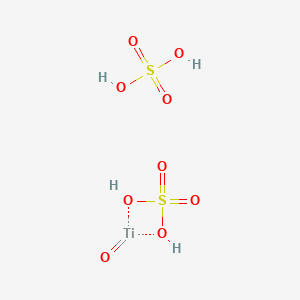
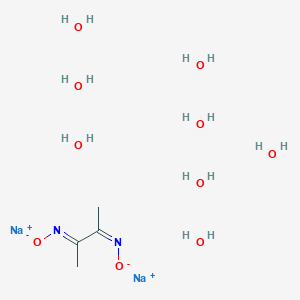
![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]-](/img/structure/B8193025.png)
![trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate](/img/structure/B8193031.png)
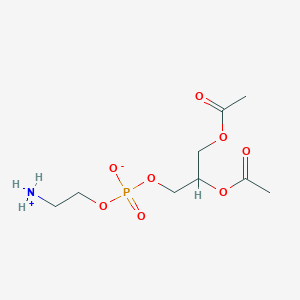
![sodium;(3E)-3-[(Z)-[[2-(2-carboxyphenyl)hydrazinyl]-phenylmethylidene]hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-sulfonate](/img/structure/B8193036.png)
